molecular formula C13H12ClNO3 B14776808 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid

3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid

Cat. No.: B14776808
M. Wt: 265.69 g/mol
InChI Key: OQGMJHXZBOMJNX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the isoxazole ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-chlorobenzonitrile with isopropylmagnesium bromide to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
  • 3-(2-Chlorophenyl)-5-propylisoxazole-4-carboxylic acid

Uniqueness

3-(2-Chlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H12ClNO3/c1-7(2)12-10(13(16)17)11(15-18-12)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,17)

InChI Key

OQGMJHXZBOMJNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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